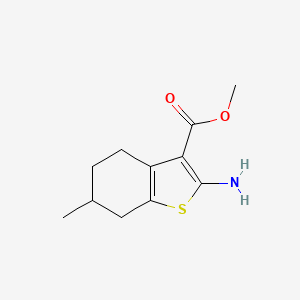

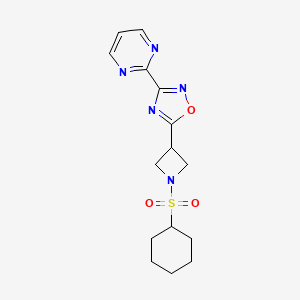

![molecular formula C11H8N2O3 B2903308 (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid CAS No. 204187-94-0](/img/structure/B2903308.png)

(2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid, commonly referred to as 2-Cyanophenylalanine (2-CPA), is an important organic compound used in a variety of scientific research applications. It is a synthetic amino acid derivative of the amino acid alanine and is used as a building block in the synthesis of various peptides and proteins. 2-CPA is also used in enzymatic studies, where it can be used as a substrate or inhibitor of enzymes. This article will provide an overview of the synthesis method of 2-CPA, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Electrochemistry

The compound has potential applications in the field of electrochemistry, particularly in the synthesis and application of two-dimensional manganese-based materials. These materials are noted for their unique physical, chemical, and electrochemical properties . The compound could be involved in the preparation of these materials, which have applications in energy storage and catalysis.

Genetic Research

In genetic research, the compound could be used in plasmid preparation sizes, which are crucial for cloning, transferring, and manipulating genes . Different preparation sizes, such as miniprep and midiprep, serve various research applications like screening libraries, sequencing, and PCR amplification.

Materials Science

The compound may find use in materials science, particularly in the preparation and mechanical reinforcement of hydrogels with low-hysteresis and self-recoverable properties . These hydrogels have applications in biomedical devices, wearable electronics, and other industrial uses.

Environmental Science

In environmental science, the compound could be utilized in the development of nanozymes for pollutant detection and treatment . Nanozymes are inorganic nanoparticles that mimic enzyme-like properties and are used for the qualitative and quantitative detection of ions, molecules, and organic compounds.

Biochemistry

The compound might have applications in biochemistry, especially in the field of amino–yne click chemistry. This includes surface immobilization, drug delivery carrier design, and the synthesis of polymers with unique structures .

Pharmacology

In pharmacology, the compound could be involved in the synthesis of novel cinnamic acid analogs, which are important in the development of new pharmaceuticals . These analogs could be used to create drugs with specific properties or to study the pharmacokinetics of new compounds.

Proteomics

For proteomics research, the compound could be used in the study of protein interactions and functions. It may serve as a building block for synthesizing complex molecules used in proteomics studies .

Chiral Recognition

The compound could also be applied in chiral recognition and quantification of amino acid enantiomers, which is significant in biology and biomedicine . This application is crucial for understanding the role of chirality in biological systems and for the development of enantioselective drugs.

Mechanism of Action

Mode of Action

It is known that α-aminonitriles, which are structurally similar to this compound, can be synthesized via the strecker synthesis . They are versatile intermediates for the synthesis of amino acids via hydrolysis of the nitrile .

Biochemical Pathways

Α-aminonitriles, which are structurally similar, are known to be involved in the synthesis of amino acids . These amino acids can then participate in various biochemical pathways, including protein synthesis and metabolism.

Result of Action

Α-aminonitriles, which are structurally similar, are known to be precursors to amino acids . These amino acids are essential for various biological functions, including protein synthesis and cellular metabolism.

properties

IUPAC Name |

(E)-4-(2-cyanoanilino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c12-7-8-3-1-2-4-9(8)13-10(14)5-6-11(15)16/h1-6H,(H,13,14)(H,15,16)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUDSOIUMWQRET-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

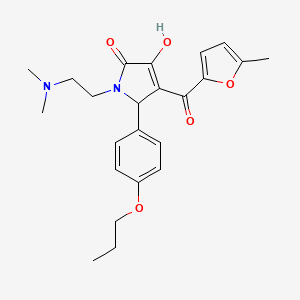

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2903226.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2903228.png)

![4-((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2903233.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid](/img/structure/B2903240.png)

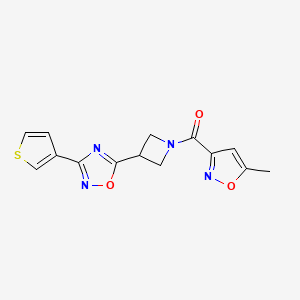

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2903244.png)

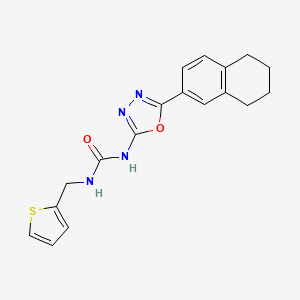

![4-(morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2903248.png)